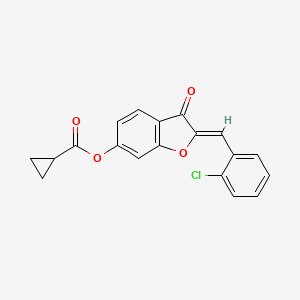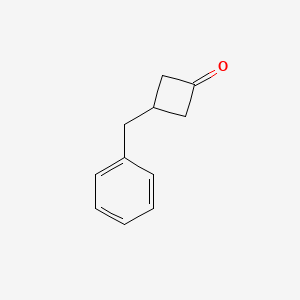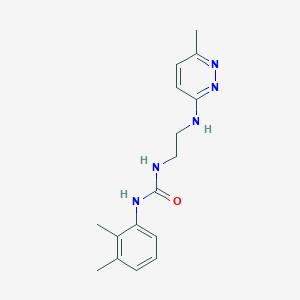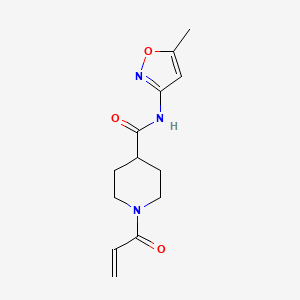
2-Cyclopropyl-propionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-propionaldehyde is a compound that features a cyclopropyl group attached to a propionaldehyde moiety. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity and synthetic applications of related cyclopropyl-containing compounds and aldehydes, which can be extrapolated to understand the chemistry of this compound.
Synthesis Analysis
The synthesis of compounds related to this compound often involves cycloaddition reactions. For instance, the AlCl3-catalyzed [3 + 2] cycloaddition reaction of diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylates with aromatic aldehydes provides diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates with high diastereoselectivity . Similarly, Sn(OTf)2-catalyzed cycloadditions of donor-acceptor cyclopropanes with aldehydes yield tetrahydrofurans with high cis diastereoselectivity . These methods could potentially be adapted for the synthesis of this compound derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropyl-containing compounds is characterized by the strained three-membered cyclopropane ring, which imparts unique reactivity. The stereochemistry of the products from cycloaddition reactions is highly dependent on the nature of the substituents and the reaction conditions. For example, electron-rich aryl aldehydes lead to the formation of 2,5-trans tetrahydrofuran products with excellent diastereoselectivities . The relative configurations of these products have been confirmed by X-ray crystallographic analyses, indicating the precise control over the molecular structure in these reactions.
Chemical Reactions Analysis
Cyclopropyl groups in aldehydes can participate in various chemical reactions. The Kabachnik–Fields reaction, for instance, involves the condensation of aldehydes with amines and phosphites to form α-aminophosphonates . Cyclopropylmethylsilanes react with α-keto aldehydes in a [3+2] cycloaddition to form 2-silylmethyltetrahydrofurans, with the stereochemistry of the products being temperature-dependent . These reactions highlight the versatility of cyclopropyl-containing aldehydes in synthesizing complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the cyclopropyl group and the aldehyde functionality. The cyclopropyl group is known for its ring strain and propensity to undergo ring-opening reactions, as seen in the organocatalytic ring-opening of cyclopropanes . The aldehyde group is typically reactive towards nucleophiles and can participate in various condensation and addition reactions. The combination of these functional groups in this compound would likely result in a molecule with significant reactivity, which could be exploited in synthetic applications.
Scientific Research Applications
Photoreduction in Cycloalkanecarbaldehydes
Research on the photochemistry of cycloalkanecarbaldehydes, including cyclopropane-carbaldehyde, has shown that upon irradiation in certain solvents, these compounds undergo a series of chemical processes. These processes include hydrogen abstraction, radical formation, and rearrangement, leading to the formation of various photoproducts (Funke & Cerfontain, 1976).
Synthesis of Cyclopropyl Alcohols
Cyclopropanes, including derivatives of 2-cyclopropyl-propionaldehyde, have diverse applications in natural products and pharmacology. Efficient synthetic methods like the Simmons-Smith cyclopropanation and other cyclopropanation reactions have been developed to create these compounds, highlighting their utility in creating complex molecular structures (Kim & Walsh, 2012).
Cycloaddition Reactions
Cycloaddition strategies have been employed for synthesizing enantioenriched tetrahydrofurans using aldehydes and donor-acceptor cyclopropanes. These reactions are significant for creating optically active heterocycles, demonstrating the versatility of cyclopropanes in synthetic chemistry (Pohlhaus & Johnson, 2005).
Electrophilic Substitution Reactions
Studies have shown that cyclopropyl phenyl ethers, which are structurally related to this compound, are stable in various electrophilic substitution reactions. These reactions can lead to the cleavage of the cyclopropyl ring, forming products like propionaldehyde (Petinskii, Shostakovskii, & Kositsyna, 1972).
Drug Development Applications
The cyclopropyl ring, a key feature in compounds like this compound, plays a crucial role in drug development. Its unique structural characteristics contribute to enhancing potency and reducing off-target effects in drug molecules (Talele, 2016).
Ring-Opening Reactions with Metal Carbenoids
Activation of cyclopropenes, which are similar to cyclopropyl-propionaldehyde, using transition metal catalysts has been explored. These studies focus on the reactivity of carbenoids in cyclopropanation and C-H insertion reactions, essential for creating complex molecular structures (Archambeau, Miege, Meyer, & Cossy, 2015).
Natural Product Synthesis
Activated cyclopropanes are used in various synthetic strategies for natural product synthesis. These methods include cyclopropanation-ring-opening and ring expansion, highlighting the role of cyclopropyl derivatives in constructing complex natural product skeletons (Tang & Qin, 2012).
Future Directions
The future directions for “2-Cyclopropyl-propionaldehyde” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives have been obtained via the diastereoselective, formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes . This suggests potential future directions in the synthesis of enantiomerically enriched cyclopropyl compounds.
Mechanism of Action
Target of Action
Cyclopropane-containing compounds have been shown to interact with various biological targets, modifying the pharmacological activity level of medicines . The cyclopropane fragment imposes conformational rigidity on the molecules of physiologically active compounds .
Mode of Action
Cyclopropane-containing compounds are known to interact with their targets by imposing conformational rigidity on the molecules of physiologically active compounds . This interaction can increase the metabolic stability of the target structures and extend the scope of their therapeutic action .
Biochemical Pathways
Cyclopropane fatty acid biosynthesis in plants is one pathway that could potentially be influenced . The cyclopropane fragment is known to modify the pharmacological activity level of medicines .
Pharmacokinetics
Cyclopropane-containing compounds are known to increase the metabolic stability of target structures , which could potentially impact the bioavailability of 2-Cyclopropyl-propionaldehyde.
Result of Action
Cyclopropane-containing compounds are known to modify the pharmacological activity level of medicines , which could potentially result in various molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and photosynthetically active radiation (PAR) have been shown to affect the emission of formaldehyde and acetaldehyde from certain plant species . These factors could potentially influence the action of this compound.
properties
IUPAC Name |
2-cyclopropylpropanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(4-7)6-2-3-6/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKNSYGJEBXYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 5-(4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamido)isophthalate](/img/structure/B2505605.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2505608.png)




![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2505614.png)

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)


![N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2505625.png)
![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)